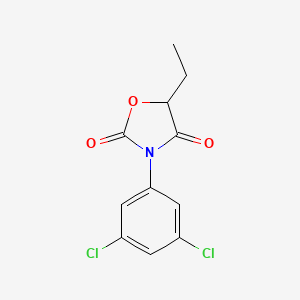
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine, followed by cyclization with glycine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial growth and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar chemical properties.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a 3,5-dichlorophenyl group, known for its biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidine-2,4-dione ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of the 3,5-dichlorophenyl group with the oxazolidine ring makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
24201-56-7 |
|---|---|
Fórmula molecular |
C11H9Cl2NO3 |
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
3-(3,5-dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2NO3/c1-2-9-10(15)14(11(16)17-9)8-4-6(12)3-7(13)5-8/h3-5,9H,2H2,1H3 |
Clave InChI |
GUYPULURUTWECR-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


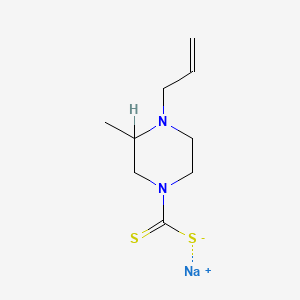
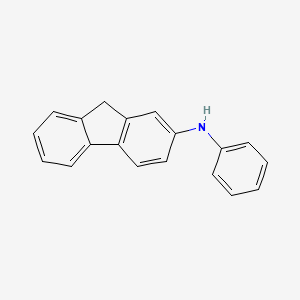
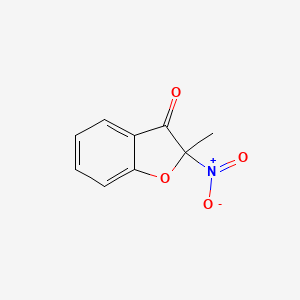
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

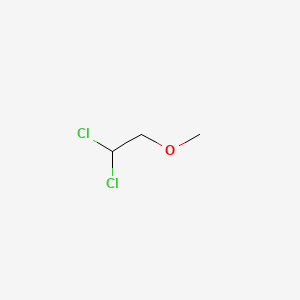
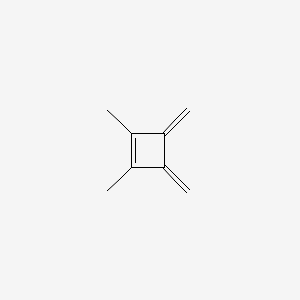
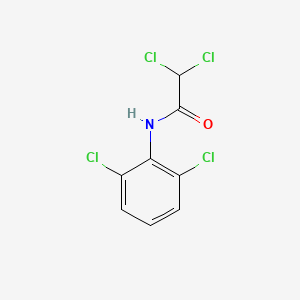

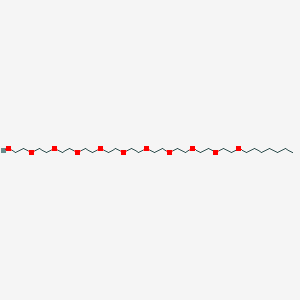
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)

